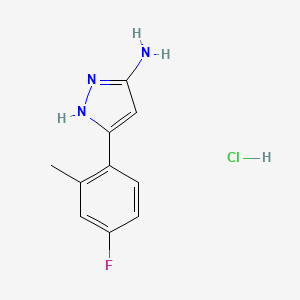
1-Iodo-2-(2-iodoethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-(2-iodoethyl)benzene is a halogenated hydrocarbon with the molecular formula C8H8I2. This compound is characterized by the presence of two iodine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-(2-iodoethyl)benzene can be synthesized through the iodination of 2-ethylbenzene. The process typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions using continuous flow reactors. This method ensures high yield and purity of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-(2-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of ethylbenzene derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium iodide and acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Production of iodinated benzoic acids.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
1-Iodo-2-(2-iodoethyl)benzene has several applications in scientific research:
Chemistry: Used as a starting reagent in the preparation of organic-inorganic hybrid compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
Industry: Applied in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(2-iodoethyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms. These reactions often target specific molecular pathways, leading to the formation of desired products. The compound’s reactivity is influenced by the electronic effects of the iodine atoms and the benzene ring .
Comparison with Similar Compounds
2-Iodoethylbenzene: Similar structure but with only one iodine atom.
1-Bromo-2-(2-bromoethyl)benzene: Brominated analog with similar reactivity.
1-Chloro-2-(2-chloroethyl)benzene: Chlorinated analog with different reactivity patterns.
Uniqueness: 1-Iodo-2-(2-iodoethyl)benzene is unique due to the presence of two iodine atoms, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C8H8I2 |
|---|---|
Molecular Weight |
357.96 g/mol |
IUPAC Name |
1-iodo-2-(2-iodoethyl)benzene |
InChI |
InChI=1S/C8H8I2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 |
InChI Key |
REEYDGIWEZUUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCI)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)

![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)

